Cas no 2228589-00-0 (1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide)

1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
- 2228589-00-0
- EN300-1991289
-
- インチ: 1S/C7H13N3O2S/c1-6(2)5-10-4-3-7(9-10)13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)
- InChIKey: MBDHHPYBVDUJOP-UHFFFAOYSA-N
- SMILES: S(C1C=CN(CC(C)C)N=1)(N)(=O)=O
計算された属性
- 精确分子量: 203.07284784g/mol
- 同位素质量: 203.07284784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- XLogP3: 0.4
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991289-2.5g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 2.5g |
$3417.0 | 2023-09-16 | ||
Enamine | EN300-1991289-0.05g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 0.05g |
$1464.0 | 2023-09-16 | ||
Enamine | EN300-1991289-1.0g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 1g |
$1742.0 | 2023-06-01 | ||
Enamine | EN300-1991289-5.0g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 5g |
$5056.0 | 2023-06-01 | ||
Enamine | EN300-1991289-10.0g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 10g |
$7497.0 | 2023-06-01 | ||
Enamine | EN300-1991289-5g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 5g |
$5056.0 | 2023-09-16 | ||
Enamine | EN300-1991289-0.5g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 0.5g |
$1673.0 | 2023-09-16 | ||
Enamine | EN300-1991289-0.25g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 0.25g |
$1604.0 | 2023-09-16 | ||
Enamine | EN300-1991289-1g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 1g |
$1742.0 | 2023-09-16 | ||
Enamine | EN300-1991289-0.1g |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide |
2228589-00-0 | 0.1g |
$1533.0 | 2023-09-16 |
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide 関連文献
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamideに関する追加情報
Research Brief on 1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide (CAS: 2228589-00-0): Recent Advances and Applications
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide (CAS: 2228589-00-0) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of enzyme inhibition and drug discovery. This research brief aims to summarize the latest findings related to this compound, highlighting its relevance in contemporary biomedical research.
The compound's structural features, including the pyrazole ring and sulfonamide moiety, make it a promising candidate for targeting various enzymes and receptors. Recent investigations have explored its inhibitory effects on carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes. Preliminary data suggest that 1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide exhibits selective inhibition against specific CA isoforms, which could be leveraged for the development of novel therapeutics for conditions such as glaucoma, epilepsy, and cancer.
In addition to its enzyme inhibitory properties, the compound has been evaluated for its pharmacokinetic and toxicological profiles. Advanced computational modeling and in vitro assays have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies indicate favorable drug-like properties, although further optimization may be required to enhance its bioavailability and reduce potential off-target effects. The compound's stability under physiological conditions and its interaction with plasma proteins have also been subjects of recent research.
Another area of interest is the compound's potential application in antimicrobial therapy. Recent in vitro studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with essential metabolic pathways. These findings underscore the compound's versatility and its potential as a scaffold for developing new antimicrobial agents.
Future research directions for 1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide include structural modifications to improve its potency and selectivity, as well as in vivo studies to validate its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The compound's unique chemical properties and broad biological activity make it a valuable asset in the ongoing quest for innovative treatments in the chemical biology and pharmaceutical sectors.
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